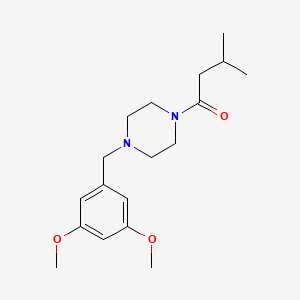
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)-2,4(1H,3H)-quinazolinedione
Übersicht
Beschreibung
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EMD 57283 and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of EMD 57283 is not fully understood, but it is believed to involve modulation of the NMDA receptor. EMD 57283 has been found to enhance NMDA receptor function by increasing the open probability of the receptor channel. This leads to an increase in calcium influx and activation of downstream signaling pathways that are involved in synaptic plasticity and memory consolidation.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, EMD 57283 has been found to exhibit a range of other biochemical and physiological effects. These include modulation of GABAergic transmission, inhibition of voltage-gated sodium channels, and activation of TRPC channels. EMD 57283 has also been found to exhibit anticonvulsant and neuroprotective effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMD 57283 for lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate this receptor and study its effects on synaptic plasticity and memory consolidation. However, one limitation of EMD 57283 is its relatively low potency compared to other NMDA receptor modulators. This can make it difficult to achieve the desired level of receptor modulation without also affecting other receptors.
Zukünftige Richtungen
There are several potential future directions for research on EMD 57283. One area of interest is the development of more potent analogs that can selectively modulate the NMDA receptor with greater efficacy. Another area of interest is the study of EMD 57283 in animal models of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the potential use of EMD 57283 as a cognitive enhancer in healthy individuals warrants further investigation.
Wissenschaftliche Forschungsanwendungen
EMD 57283 has been found to exhibit a range of interesting biological activities that make it a potential candidate for scientific research. One of the most promising applications of EMD 57283 is as a modulator of the NMDA receptor. This receptor plays a critical role in synaptic plasticity and learning and memory processes. EMD 57283 has been found to enhance NMDA receptor function and improve memory consolidation in animal models.
Eigenschaften
IUPAC Name |
3-ethyl-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-5-21-19(23)15-10-17(25-3)18(26-4)11-16(15)22(20(21)24)12-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMWFITZSAPKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=C(C=C3)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6,7-dimethoxy-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methoxybenzoate](/img/structure/B4676050.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4676053.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)

![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-furamide](/img/structure/B4676074.png)


![2,2'-[1,4-butanediylbis(thio)]di(4,6-pyrimidinediamine)](/img/structure/B4676121.png)
![methyl 4-[(3-methylbenzyl)oxy]benzoate](/img/structure/B4676128.png)
![3-chloro-N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4676137.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]azepane](/img/structure/B4676152.png)
![2-{[7,7-dimethyl-2-(4-methylphenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4676155.png)
